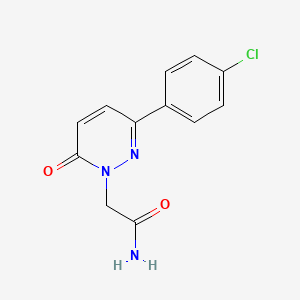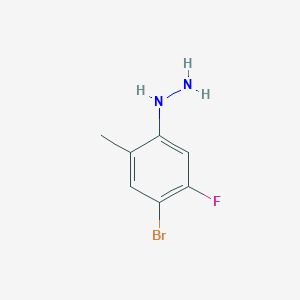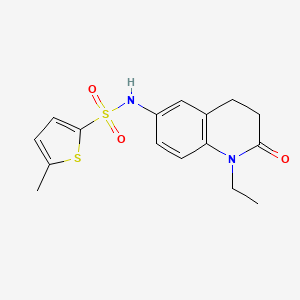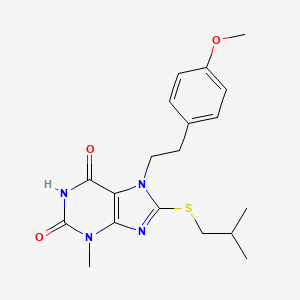
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
カタログ番号 B2872323
CAS番号:
86894-59-9
分子量: 263.68
InChIキー: YHNAKWAGVHNTHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, 2-chloro-N-arylacetamides were prepared by the reaction of arylamines with chloroacetyl chloride in DMF at room temperature . Another study discussed the synthesis of 2-pyridone compounds, which are important in different areas including biology, natural compounds, dyes, and fluorescent materials .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)acetamide” is available . The compound has a molecular formula of C8H8ClNO and a molecular weight of 169.608 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)acetamide” include a molecular weight of 169.608 . More specific properties such as melting point, boiling point, and others are not found in the search results.科学的研究の応用
Photovoltaic Efficiency and Ligand-Protein Interactions
- 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide analogs have been studied for their potential in photovoltaic applications, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and effective free energy of electron injection, making them suitable for photovoltaic cells. Additionally, molecular docking studies indicate potential interactions with cyclooxygenase 1 (COX1), suggesting possible biological applications (Mary et al., 2020).
Antibacterial Activity
- Derivatives of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for their antibacterial properties. These compounds show moderate to good activity against gram-positive and gram-negative bacteria, with QSAR studies highlighting the role of substituents in enhancing their antibacterial efficacy (Desai et al., 2008).
Synthesis and Biological Assessment
- The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been accomplished, with pharmacological assessments indicating potential therapeutic uses. The synthetic process and the study of pharmacological activity of these compounds highlight their potential in medicinal chemistry (Karpina et al., 2019).
Anticonvulsant and Muscle Relaxant Activities
- Certain derivatives of 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. These studies demonstrate promising results in models of epilepsy and muscle relaxation, suggesting potential therapeutic applications (Sharma et al., 2013).
Crystal Structure Analysis
- The crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been analyzed. Such studies are crucial in understanding the molecular interactions and structural properties of these compounds, which can inform their applications in various fields (Narayana et al., 2016).
Analgesic and Anti-Inflammatory Activity
- Research on pyridazinone derivatives, including 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides, has shown significant analgesic and anti-inflammatory activities. These findings suggest potential for developing new therapeutic agents (Doğruer & Şahin, 2003).
Nonlinear Optical Properties
- The nonlinear optical properties of organic crystals including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide have been studied. Such investigations are key to developing new materials for photonic devices like optical switches and modulators (Castro et al., 2017).
Safety And Hazards
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAKWAGVHNTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)
![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)
![Ethyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2872248.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2872251.png)
![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2872252.png)


![2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2872255.png)



![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)
